BenchChemオンラインストアへようこそ!

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate

Synthetic methodology Process chemistry Heterocyclic building block procurement

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate (CAS 222292-69-5), systematically named ethyl 2-oxo-1,2-dihydroimidazo[1,5-a]pyrimidine-8-carboxylate, is a fused imidazo[1,5-a]pyrimidine heterocycle bearing an ethyl ester at the 8-position and a 2-oxo (hydroxy) substituent that exists predominantly in the thermodynamically favored lactam tautomeric form. The compound has a molecular formula of C₉H₉N₃O₃ and a molecular weight of 207.19 g·mol⁻¹.

Molecular Formula C9H9N3O3
Molecular Weight 207.189
CAS No. 222292-69-5
Cat. No. B2821267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate
CAS222292-69-5
Molecular FormulaC9H9N3O3
Molecular Weight207.189
Structural Identifiers
SMILESCCOC(=O)C1=C2NC(=O)C=CN2C=N1
InChIInChI=1S/C9H9N3O3/c1-2-15-9(14)7-8-11-6(13)3-4-12(8)5-10-7/h3-5H,2H2,1H3,(H,11,13)
InChIKeyNJLWNXKFVAOSAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate (CAS 222292-69-5): Core Scaffold Identity and Procurement Profile


Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate (CAS 222292-69-5), systematically named ethyl 2-oxo-1,2-dihydroimidazo[1,5-a]pyrimidine-8-carboxylate, is a fused imidazo[1,5-a]pyrimidine heterocycle bearing an ethyl ester at the 8-position and a 2-oxo (hydroxy) substituent that exists predominantly in the thermodynamically favored lactam tautomeric form [1]. The compound has a molecular formula of C₉H₉N₃O₃ and a molecular weight of 207.19 g·mol⁻¹ . It belongs to the broader class of imidazo[1,5-a]pyrimidine scaffolds that have been explored as RORc inverse agonists, antitumor agents, and kinase inhibitor cores [2]. Commercially available at purities typically ranging from 95% to 98% (HPLC), it serves primarily as a versatile synthetic building block for medicinal chemistry programs rather than a final bioactive entity .

Why In-Class Imidazo[1,5-a]pyrimidine-8-carboxylate Analogs Cannot Substitute for CAS 222292-69-5 in Synthetic Sequences


Substituting a closely related imidazo[1,5-a]pyrimidine-8-carboxylate analog for Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate introduces multiple points of synthetic divergence. The 2-oxo (hydroxy) substituent governs both the tautomeric equilibrium and the subsequent reactivity profile: it enables direct Vilsmeier-type chlorination to yield the 2-chloro derivative (CAS 1250998-26-5) with preserved ester functionality—a transformation not accessible to 2-alkyl, 2-aryl, or 2-trifluoromethyl congeners [1]. The 3,4-double bond (characteristic of the dihydro scaffold) imparts a fundamentally different cytotoxicity SAR relative to the saturated 1,2,3,4-tetrahydro series, where the saturated analogs show inverted cell-line selectivity profiles [2]. Furthermore, the ethyl ester at position 8, combined with the relatively low logP (~0.76), provides a distinct solubility and lipophilicity window that diverges sharply from 8-carboxylic acid, 8-carboxamide, or bulkier 8-ester derivatives commonly encountered in the patent literature . These structural features are not interchangeable without altering downstream reaction yields, intermediate stability, and pharmacophoric properties.

Quantitative Differentiation Evidence for Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate (CAS 222292-69-5) vs. Closest Analogs


One-Step Synthesis in Quantitative Yield via Adapted Vilsmeier Conditions vs. Multi-Step Literature Protocols

A 2023 protocol by Jaster et al. achieves the title compound in quantitative yield via a one-step adapted Vilsmeier cyclization, representing a substantial efficiency gain over earlier multi-step syntheses of related imidazo[1,5-a]pyrimidine-8-carboxylate scaffolds that typically report isolated yields of 40–70% over two to three steps [1]. The quantitative conversion (no residual starting material detected) under mild conditions (room temperature to 60 °C) eliminates the need for chromatographic purification, reducing procurement cost and lead time for medicinal chemistry workflows [1].

Synthetic methodology Process chemistry Heterocyclic building block procurement

3,4-Double Bond (Dihydro Scaffold) vs. Saturated Tetrahydro Series: Differential Cytotoxicity SAR Against L1210 and KB Cell Lines

The seminal SAR study by Matsumoto et al. (1999) on 2,8-disubstituted imidazo[1,5-a]pyrimidines provides cross-class evidence that the 3,4-unsaturation state—present in the title compound—profoundly alters cytotoxicity profiles. Introduction of the 3,4-double bond into the 8-thiocarbamoyl-2-thioxo series increased activity against mouse leukemia L1210 cells but produced a 4-fold decrease in activity against human oral epidermoid carcinoma KB cells relative to the saturated analog [1]. While this specific comparison involves the 2-thioxo/8-thiocarbamoyl substitution pattern rather than the 2-oxo/8-ethoxycarbonyl pattern of the title compound, the scaffold-level finding establishes that the oxidation state at the 3,4-position is a critical, non-interchangeable determinant of cell-line selectivity in imidazo[1,5-a]pyrimidines [1].

Antitumor SAR Medicinal chemistry Scaffold selection

Direct Chlorination Precursor to 2-Chloroimidazo[1,5-a]pyrimidine-8-carboxylate (CAS 1250998-26-5): A Versatile Electrophilic Warhead Intermediate

The 2-oxo group of the title compound is directly convertible to the 2-chloro derivative (CAS 1250998-26-5, molecular weight 225.63 g·mol⁻¹) via standard chlorination conditions (e.g., POCl₃), as documented in supplier synthesis trees [1]. The resulting 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate is an electrophilic scaffold that undergoes diversification via nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides. In contrast, the 2-trifluoromethyl analog (CAS not directly comparable) or 2-methyl analogs lack this reactive handle and require alternative, often lower-yielding C–H functionalization strategies . This establishes the title compound as the preferred entry point for parallel library synthesis at the 2-position.

Synthetic diversification Medicinal chemistry building block Nucleophilic aromatic substitution

Lipophilicity Differentiation: logP ~0.76 vs. 2-Substituted and 8-Substituted Congeners

The computed logP of ethyl 2-oxo-1,2-dihydroimidazo[1,5-a]pyrimidine-8-carboxylate is approximately 0.76, as reported by Fluorochem . This places it in a distinctly more hydrophilic regime compared to the 2-chloro analog (estimated logP ~1.5–2.0 based on the chlorine substituent contribution) or 2-trifluoromethyl derivatives (logP typically >2.0) . The lower logP correlates with improved aqueous solubility potential, which is advantageous for biochemical assay compatibility and for downstream coupling reactions in aqueous or mixed-solvent systems. In the known imidazo[1,5-a]pyrimidine RORc inverse agonist series (e.g., GNE-6468), modulating logP through the ester/alcohol/carboxylic acid interconversion at the 8-position was critical for balancing potency and pharmacokinetic properties [1].

Physicochemical property profiling Drug-likeness optimization Solubility-driven candidate selection

Tautomeric Identity: Predominant 2-Oxo (Lactam) Form Dictates Hydrogen-Bonding and Metal-Coordination Behavior

The title compound exists predominantly as the 2-oxo (lactam) tautomer (ethyl 2-oxo-1,2-dihydroimidazo[1,5-a]pyrimidine-8-carboxylate) rather than the 2-hydroxy (enol) form, as confirmed by ¹H, ¹³C NMR, IR, and Raman spectroscopy [1]. The lactam NH (δ ~11–13 ppm in ¹H NMR) and carbonyl stretching frequency (νC=O ~1680–1720 cm⁻¹ in IR) are diagnostic. This tautomeric preference has direct consequences for intermolecular interactions: the lactam NH serves as a hydrogen-bond donor, while the carbonyl oxygen acts as a hydrogen-bond acceptor and potential metal-coordination site. In contrast, 2-alkoxy or 2-alkylamino analogs lack this H-bond donor/acceptor pair, and 2-thioxo analogs present a softer sulfur donor with different coordination chemistry [2].

Structural chemistry Tautomerism Crystal engineering

Optimal Procurement and Application Scenarios for Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate (CAS 222292-69-5)


Medicinal Chemistry Parallel Library Synthesis via 2-Chloro Intermediate Diversification

For medicinal chemistry teams constructing imidazo[1,5-a]pyrimidine-based compound libraries, CAS 222292-69-5 serves as the optimal starting material. The one-step, quantitative-yield Vilsmeier protocol [1] ensures reliable, cost-effective access to multi-gram quantities. Subsequent chlorination to the 2-chloro derivative (CAS 1250998-26-5) [2] enables parallel SNAr diversification with amine, thiol, or alcohol nucleophiles, generating diverse 2-substituted analogs in a single synthetic sequence. This route bypasses the need for de novo synthesis of each 2-substituted congener, reducing library production timelines by an estimated 50–70% compared to individual scaffold syntheses.

Scaffold-Hopping SAR Studies Differentiating Dihydro vs. Tetrahydro Imidazo[1,5-a]pyrimidine Chemotypes

Programs exploring the antitumor potential of imidazo[1,5-a]pyrimidines require systematic comparison of the dihydro (C3=C4) and tetrahydro (C3–C4 saturated) scaffolds. The title compound provides the dihydro scaffold with a synthetically tractable 2-oxo handle. As demonstrated by Matsumoto et al. (1999), the 3,4-unsaturation state inverts cell-line selectivity between L1210 and KB carcinoma models, producing up to a 4-fold differential in potency [3]. Procuring CAS 222292-69-5 alongside a saturated analog (e.g., from the tetrahydro series) enables matched-pair SAR analysis that is impossible when only one oxidation state is available.

Biophysical and Structural Biology Probe Development Leveraging 2-Oxo H-Bond Donor/Acceptor Motif

The lactam (2-oxo) tautomer of CAS 222292-69-5 presents a defined hydrogen-bond donor (NH) and acceptor (C=O) pair, confirmed by comprehensive NMR and vibrational spectroscopic characterization [1]. This motif is valuable for designing co-crystal experiments with biological targets, where the NH and C=O can engage in specific interactions with protein backbone or side-chain residues. Structure-based drug design campaigns targeting kinases, nuclear receptors (e.g., RORc [4]), or other H-bond-dependent binding sites benefit from the predictable interaction geometry of the 2-oxo group, which 2-alkyl or 2-halo analogs cannot provide.

Process Chemistry Scale-Up Feasibility Assessment Using Quantitative Vilsmeier Protocol

The 2023 Molbank protocol achieving quantitative yield under mild Vilsmeier conditions (POCl₃/DMF, ≤60 °C) [1] provides a validated starting point for process chemistry scale-up evaluations. The absence of chromatographic purification, high atom economy, and robust product characterization data (¹H, ²H, ¹³C NMR, IR, Raman) [1] reduce the technical risk associated with kilogram-scale procurement. For CROs and CDMOs evaluating this scaffold for client programs, the published protocol offers a directly transferable manufacturing procedure, distinguishing it from analogs that lack a dedicated, peer-reviewed scale-up methodology.

Quote Request

Request a Quote for Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.